1-(3-Methylfuran-2-carbonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(3-Methylfuran-2-carbonyl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a 3-methylfuran-2-carbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylfuran-2-carbonyl)piperidine-4-carboxylic acid typically involves the reaction of 3-methylfuran-2-carboxylic acid with piperidine derivatives under specific conditions. One common method includes the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the carboxylic acid and the piperidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylfuran-2-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation products include furanones.
- Reduction products include alcohol derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
1-(3-Methylfuran-2-carbonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Methylfuran-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The furan ring and piperidine moiety play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
- 1-(3-Methylfuran-2-carbonyl)piperidine-2-carboxylic acid
- 1-(Piperidine-4-carbonyl)piperidine-4-carboxylic acid hydrochloride
Comparison: 1-(3-Methylfuran-2-carbonyl)piperidine-4-carboxylic acid is unique due to the presence of both the furan ring and the piperidine ring, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(3-methylfuran-2-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-8-4-7-17-10(8)11(14)13-5-2-9(3-6-13)12(15)16/h4,7,9H,2-3,5-6H2,1H3,(H,15,16) |
InChI Key |
OJZLBWUSAARDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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